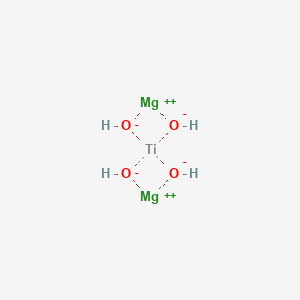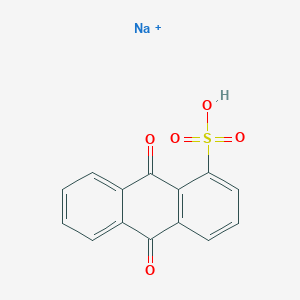
Magnesium titanium oxide (Mg2TiO4)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Magnesium titanium oxide (Mg2TiO4) is a ceramic material that has gained attention in the scientific community due to its unique properties and potential applications. This compound is a spinel-type oxide that has a high melting point, excellent thermal stability, and high electrical conductivity. Mg2TiO4 has been studied extensively for its potential use in various fields, including electronics, catalysis, and biomedical applications.
Mecanismo De Acción
The mechanism of action of Magnesium titanium oxide (Mg2TiO4) is not fully understood, but it is believed to be related to its unique surface properties. Magnesium titanium oxide (Mg2TiO4) has a high surface area and a unique surface structure, which allows it to interact with other molecules and ions. This interaction can lead to the formation of new chemical bonds, which can result in various biochemical and physiological effects.
Efectos Bioquímicos Y Fisiológicos
Magnesium titanium oxide (Mg2TiO4) has been shown to have various biochemical and physiological effects, including the promotion of bone growth, the inhibition of bacterial growth, and the enhancement of cell proliferation. In bone tissue engineering, Magnesium titanium oxide (Mg2TiO4) has been investigated for its ability to promote bone growth and regeneration. In antimicrobial applications, Magnesium titanium oxide (Mg2TiO4) has been shown to inhibit the growth of various bacteria, including Escherichia coli and Staphylococcus aureus. In cell culture studies, Magnesium titanium oxide (Mg2TiO4) has been shown to enhance cell proliferation and survival.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Magnesium titanium oxide (Mg2TiO4) has several advantages and limitations for lab experiments. One advantage is its high thermal stability, which allows it to be used at high temperatures without degradation. Another advantage is its unique surface properties, which allow it to interact with other molecules and ions. However, one limitation is its high melting point, which can make it difficult to synthesize and process. Another limitation is its high cost, which can make it challenging to use in large-scale applications.
Direcciones Futuras
There are several future directions for the study of Magnesium titanium oxide (Mg2TiO4). One direction is the investigation of its potential use as a bone substitute in clinical applications. Another direction is the study of its potential use as a catalyst in various chemical reactions. Additionally, the study of its interaction with other molecules and ions could lead to the development of new materials with unique properties. Finally, the investigation of its potential use in electronic applications, such as dielectric materials, could lead to the development of new electronic devices with enhanced performance.
Conclusion
In conclusion, Magnesium titanium oxide (Mg2TiO4) is a ceramic material that has gained attention in the scientific community due to its unique properties and potential applications. It can be synthesized through various methods and has been studied extensively for its potential use in various fields, including electronics, catalysis, and biomedical applications. Its mechanism of action is related to its unique surface properties, which allow it to interact with other molecules and ions. Magnesium titanium oxide (Mg2TiO4) has several advantages and limitations for lab experiments, and there are several future directions for its study.
Métodos De Síntesis
The synthesis of Magnesium titanium oxide (Mg2TiO4) can be achieved through various methods, including solid-state reaction, sol-gel method, hydrothermal synthesis, and co-precipitation method. The solid-state reaction involves mixing the precursor materials, magnesium oxide (MgO), and titanium dioxide (TiO2), followed by heating at high temperatures. The sol-gel method involves the formation of a gel from a solution containing the precursor materials, which is then heated to form Magnesium titanium oxide (Mg2TiO4). The hydrothermal synthesis involves the use of high-pressure and high-temperature conditions to promote the formation of Magnesium titanium oxide (Mg2TiO4). The co-precipitation method involves the precipitation of the precursor materials from a solution, followed by heating to form Magnesium titanium oxide (Mg2TiO4).
Aplicaciones Científicas De Investigación
Magnesium titanium oxide (Mg2TiO4) has been studied extensively for its potential use in various fields, including electronics, catalysis, and biomedical applications. In electronics, Magnesium titanium oxide (Mg2TiO4) has been investigated for its potential use as a dielectric material due to its high electrical conductivity and thermal stability. In catalysis, Magnesium titanium oxide (Mg2TiO4) has been studied for its potential use as a catalyst in various chemical reactions due to its unique surface properties. In biomedical applications, Magnesium titanium oxide (Mg2TiO4) has been investigated for its potential use as a bone substitute due to its biocompatibility and ability to promote bone growth.
Propiedades
Número CAS |
12032-52-9 |
|---|---|
Nombre del producto |
Magnesium titanium oxide (Mg2TiO4) |
Fórmula molecular |
H4Mg2O4Ti |
Peso molecular |
164.51 g/mol |
Nombre IUPAC |
dimagnesium;titanium;tetrahydroxide |
InChI |
InChI=1S/2Mg.4H2O.Ti/h;;4*1H2;/q2*+2;;;;;/p-4 |
Clave InChI |
MFFRMBNCQUVVIW-UHFFFAOYSA-J |
SMILES |
[OH-].[OH-].[OH-].[OH-].[Mg+2].[Mg+2].[Ti] |
SMILES canónico |
[OH-].[OH-].[OH-].[OH-].[Mg+2].[Mg+2].[Ti] |
Otros números CAS |
12032-52-9 |
Sinónimos |
dimagnesium titanium tetraoxide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















